molecular formula C14H24 B14293124 4-Ethenylcyclododec-1-ene CAS No. 113281-35-9

4-Ethenylcyclododec-1-ene

Cat. No.: B14293124
CAS No.: 113281-35-9
M. Wt: 192.34 g/mol
InChI Key: OEPDAAGQKSPQFI-UHFFFAOYSA-N
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Description

4-Ethenylcyclododec-1-ene: is an organic compound characterized by a twelve-membered carbon ring with a double bond and an ethenyl group attached to the ring. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The presence of the ethenyl group and the double bond within the ring structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylcyclododec-1-ene can be achieved through several methods, including cycloaddition reactions. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which can then be further modified to introduce the ethenyl group . Another method involves the ring-closing metathesis (RCM) reaction, where a linear diene undergoes cyclization to form the desired cycloalkene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ catalyst in RCM reactions, is common to facilitate the cyclization process . Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylcyclododec-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst

    Substitution: Bromine (Br₂), hydrogen halides (HCl, HBr)

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Cyclododecane

    Substitution: Halogenated cyclododecenes

Mechanism of Action

The mechanism of action of 4-Ethenylcyclododec-1-ene in chemical reactions involves the interaction of its double bond and ethenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 4-Ethenylcyclododec-1-ene is unique due to its larger ring size and the presence of the ethenyl group, which imparts distinct reactivity and potential for functionalization compared to smaller cycloalkenes. Its larger ring size reduces ring strain, making it more stable and versatile in various chemical reactions .

Properties

CAS No.

113281-35-9

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

4-ethenylcyclododecene

InChI

InChI=1S/C14H24/c1-2-14-12-10-8-6-4-3-5-7-9-11-13-14/h2,8,10,14H,1,3-7,9,11-13H2

InChI Key

OEPDAAGQKSPQFI-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCCCCCC=CC1

Origin of Product

United States

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